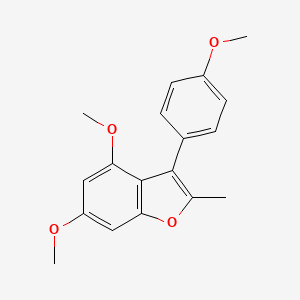
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran is a complex organic compound with a benzofuran core structure This compound is characterized by the presence of methoxy groups at positions 4 and 6, a methoxyphenyl group at position 3, and a methyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxycinnamaldehyde with 4,6-dimethoxy-2-hydroxy-3-methylacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at elevated temperatures to facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
C-dimethylated chalcones: These compounds have similar substitution patterns and are used in similar applications.
Uniqueness
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
922140-83-8 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |
Clave InChI |
CXBBWNFDISQLDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
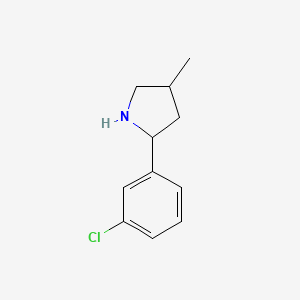
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)
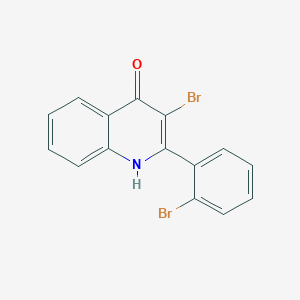

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
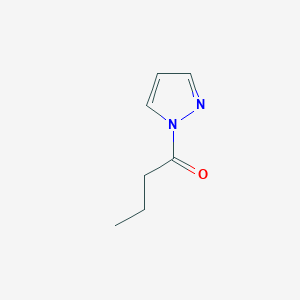
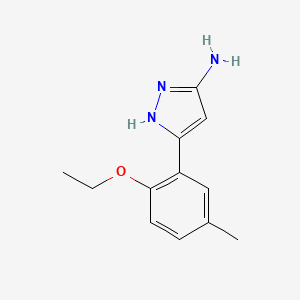

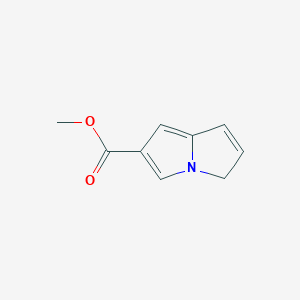
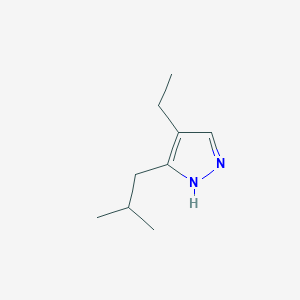
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

